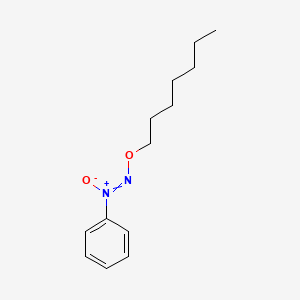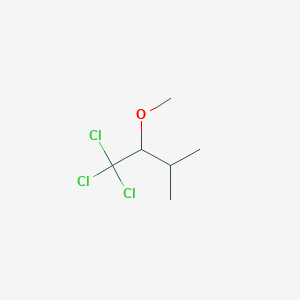
1,1,1-Trichloro-2-methoxy-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H11Cl3O It is a chlorinated ether, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxy-3-methylbutane can be synthesized through the chlorination of 2-methoxy-3-methylbutane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor, where 2-methoxy-3-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines depending on the substituent.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-methoxy-3-methylbutane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-methoxy-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A chlorinated alcohol with similar chemical properties.
1,1-Dichloro-2-methylbutane: A less chlorinated derivative with different reactivity.
1-Chloro-3-methylbutane: A mono-chlorinated compound with distinct chemical behavior.
Uniqueness
1,1,1-Trichloro-2-methoxy-3-methylbutane is unique due to the presence of both methoxy and methyl groups along with three chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62688-86-2 |
|---|---|
Fórmula molecular |
C6H11Cl3O |
Peso molecular |
205.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10-3)6(7,8)9/h4-5H,1-3H3 |
Clave InChI |
FHVRDTRHGPDHET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
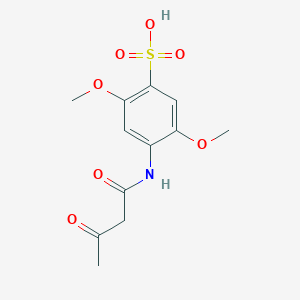
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
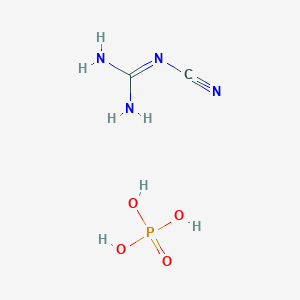
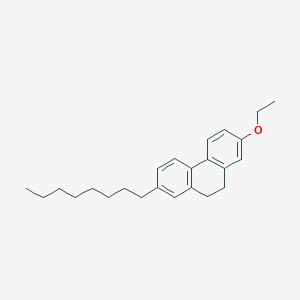
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
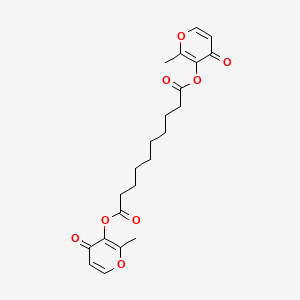
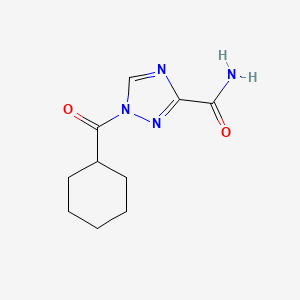
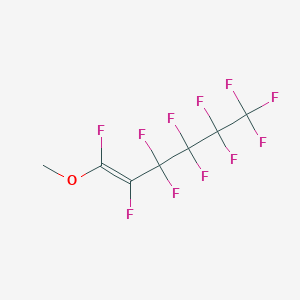

![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
